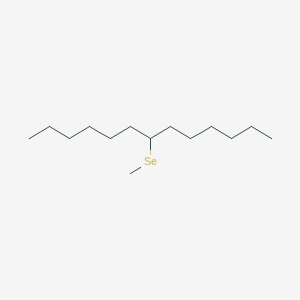
3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered ring compounds containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a hydroxyl group and a sulfanyl group can undergo cyclization under acidic or basic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxolane ring can be reduced to form a diol.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and phenylpropyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)oxolan-2-one: Lacks the phenylpropyl group.
3-(Phenylpropyl)oxolan-2-one: Lacks the methylsulfanyl group.
3-(Methylsulfanyl)-3-(phenyl)oxolan-2-one: Contains a phenyl group instead of a phenylpropyl group.
Uniqueness
3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one is unique due to the presence of both the methylsulfanyl and phenylpropyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61836-07-5 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3-methylsulfanyl-3-(3-phenylpropyl)oxolan-2-one |
InChI |
InChI=1S/C14H18O2S/c1-17-14(10-11-16-13(14)15)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
ZTZZKBMAUMAGNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCOC1=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


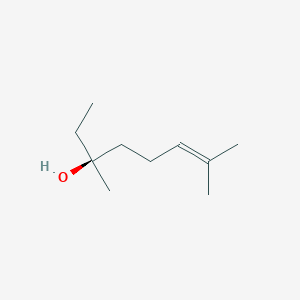

![Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide](/img/structure/B14568077.png)
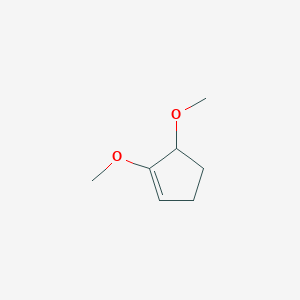


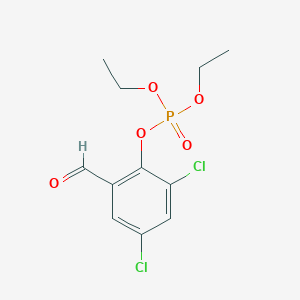

![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)
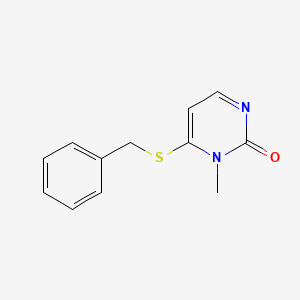
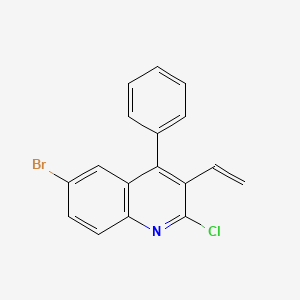
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
